![molecular formula C15H24N2O3 B3949243 N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide](/img/structure/B3949243.png)
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Overview
Description
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. DMMDA-2 is a derivative of 2,5-dimethoxyphenethylamine (2C-H) and has been found to have similar effects to other phenethylamines such as mescaline and MDMA.
Mechanism of Action
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition. This compound also has affinity for other receptors such as the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. This compound has also been found to alter perception, mood, and cognition, with effects such as visual hallucinations, changes in thought patterns, and euphoria.
Advantages and Limitations for Lab Experiments
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for investigating the role of this receptor in brain function and behavior. This compound also has a relatively long half-life, which allows for longer experiments and more accurate measurements. However, this compound is a psychoactive substance and must be handled with care to ensure the safety of researchers. It may also have potential for abuse and addiction, which must be taken into consideration when using it in lab experiments.
Future Directions
There are several future directions for research on N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. This compound has been found to have antidepressant and anxiolytic effects in animal studies, and further research is needed to investigate its potential as a therapeutic agent. Another future direction is to investigate the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. This could provide insight into the mechanisms underlying its psychoactive effects and potential therapeutic uses. Finally, further research is needed to investigate the safety and potential for abuse of this compound, as well as its potential for use in human clinical trials.
Scientific Research Applications
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This compound has been used in studies to investigate the effects of serotonin receptor agonists on brain function and behavior.
properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11(10-17(2)3)9-16-15(18)12-6-7-13(19-4)14(8-12)20-5/h6-8,11H,9-10H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTQAPGSPRIBGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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